DL-Cysteine hydrochloride monohydrate
Overview
Description
DL-Cysteine hydrochloride monohydrate is a racemic mixture of the amino acid cysteine, combined with hydrochloric acid and water. This compound is known for its significant role in various biochemical processes and industrial applications. It is a white crystalline powder with the molecular formula C3H7NO2S·HCl·H2O and a molecular weight of 175.63 g/mol .
Mechanism of Action
Target of Action
DL-Cysteine Hydrochloride Monohydrate (DL-CHM) is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . The primary targets of DL-CHM are the NMDA glutamatergic receptors and AMPA glutamatergic receptors . These receptors play a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
DL-CHM acts as an agonist at both NMDA and AMPA glutamatergic receptors at high concentrations . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DL-CHM binds to these receptors and activates them, leading to their respective physiological responses.
Biochemical Pathways
DL-CHM participates in various biochemical pathways. It exhibits antioxidant properties and participates in redox reactions . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . These biochemical pathways and their downstream effects contribute to the overall physiological role of DL-CHM.
Pharmacokinetics
It is known that dl-chm is soluble in water , which may influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of DL-CHM can be influenced by various environmental factors. For example, DL-CHM is more stable in acidic environments and can be easily oxidized to form cystine in neutral or slightly alkaline solutions . Therefore, the pH of the environment can significantly impact the stability and efficacy of DL-CHM.
Biochemical Analysis
Biochemical Properties
DL-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, a potent cellular antioxidant . Its significance extends to protein structure, where it contributes to the formation of disulfide bonds that stabilize protein structures .
Cellular Effects
This compound supports cell growth and viability in cell culture applications . It plays a crucial role in redox biology, protein biochemistry, cell biology, and antioxidant investigations .
Molecular Mechanism
In the L-cysteine hydrochloride monohydrate crystal, the chloride ion and water molecule play an essential role in increasing the number of the hydrogen bonds, improving the structural stability of the crystal .
Metabolic Pathways
The biosynthesis of cysteine occurs through the initial condensation of homocysteine and serine via cystathionine synthase to form cystathionine, which in turn undergoes cleavage by cystathionase to give cysteine and α-ketobutyrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Cysteine hydrochloride monohydrate can be synthesized through several methods. One common approach involves the reaction of cysteine with hydrochloric acid. The process typically includes the following steps:
- Dissolving cysteine in water.
- Adding hydrochloric acid to the solution.
- Crystallizing the product by cooling the solution.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce cysteine. The cysteine is then extracted and reacted with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: DL-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Cysteine can be oxidized to form cystine, a dimeric amino acid linked by a disulfide bond.
Reduction: Cystine can be reduced back to cysteine.
Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine to cystine.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used to reduce cystine to cysteine.
Substitution: Alkyl halides can react with the thiol group in cysteine under basic conditions to form thioethers.
Major Products:
Oxidation: Cystine.
Reduction: Cysteine.
Substitution: Thioethers and other sulfur-containing compounds
Scientific Research Applications
DL-Cysteine hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Cysteine plays a crucial role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: It is used in parenteral nutrition and as an antidote for acetaminophen overdose due to its antioxidant properties.
Industry: It is used in the food industry as a dough conditioner and in the cosmetic industry for hair care products
Comparison with Similar Compounds
L-Cysteine: The L-isomer of cysteine, which is biologically active and found in proteins.
D-Cysteine: The D-isomer, which is not commonly found in nature but has some specific biological roles.
Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.
Uniqueness: DL-Cysteine hydrochloride monohydrate is unique due to its racemic nature, containing both D- and L-isomers. This makes it versatile for various applications, as it can be used in both biological and chemical contexts. Its hydrochloride form enhances its solubility and stability, making it suitable for industrial and research purposes .
Properties
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10318-18-0, 96998-61-7, 116797-51-4 | |
Record name | DL-cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Cysteine Hydrochloride Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Cysteine hydrochloride monohydrate interact with the perovskite solar cell components to improve its efficiency?
A1: this compound (DLCH) acts as a multi-functional additive within the perovskite solar cell. Its various functional groups (-SH, -COOH, -NH3+, and Cl-) interact with defects present in the SnO2 electron transport layer (ETL), the perovskite layer, and the interface between these layers []. This "bottom-up cross-layer passivation" [] reduces energy losses caused by these defects, allowing for more efficient energy conversion. Additionally, DLCH inhibits the clumping of SnO2 nanoparticles, further enhancing performance [].
Q2: What are the stability implications of incorporating this compound into perovskite solar cells?
A2: The study demonstrates that the inclusion of DLCH significantly enhances the stability of perovskite solar cells, particularly under thermal and humid conditions []. Devices incorporating DLCH retained 93% of their initial efficiency after 1800 hours at 65°C, and 95% after 2000 hours at 20-25% relative humidity []. This suggests that DLCH contributes to a more robust and longer-lasting device.
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